molecular formula C15H10ClN3O5S2 B11016443 4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide

4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide

Cat. No.: B11016443
M. Wt: 411.8 g/mol
InChI Key: ULCMPMYCEZEQRT-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a nitro group, and a methylsulfonyl group. Its molecular formula is C14H10ClN3O4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of Nitro Group: The nitro group is introduced via nitration of the benzothiazole intermediate using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonylation: The methylsulfonyl group is added by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-nitrobenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-aminobenzamide
  • 4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-hydroxybenzamide

Uniqueness

4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C15H10ClN3O5S2

Molecular Weight

411.8 g/mol

IUPAC Name

4-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O5S2/c1-26(23,24)9-3-5-11-13(7-9)25-15(17-11)18-14(20)8-2-4-10(16)12(6-8)19(21)22/h2-7H,1H3,(H,17,18,20)

InChI Key

ULCMPMYCEZEQRT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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